3-Nitroazobenzene

Catalog No.
S12389929
CAS No.
4827-19-4
M.F
C12H9N3O2
M. Wt
227.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitroazobenzene

CAS Number

4827-19-4

Product Name

3-Nitroazobenzene

IUPAC Name

(3-nitrophenyl)-phenyldiazene

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

InChI

InChI=1S/C12H9N3O2/c16-15(17)12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-9H

InChI Key

YDVWTPOYERGSCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=CC=C2)[N+](=O)[O-]

3-Nitroazobenzene is an organic compound classified as an azo compound, characterized by the presence of a nitro group attached to an azobenzene structure. The molecular formula of 3-Nitroazobenzene is C12H10N4O2C_12H_10N_4O_2, and it features a nitro group (NO2-NO_2) at the meta position relative to the azo linkage (N=N-N=N-). This compound exhibits distinct chemical properties due to the electron-withdrawing nature of the nitro group, which influences its reactivity and biological interactions.

, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium or sodium dithionite.
  • Oxidation: Under certain conditions, the amino group can be oxidized back to a nitro group or other functional groups using strong oxidizing agents like potassium permanganate.
  • Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, facilitated by the presence of the nitro group.

These reactions are significant for modifying the compound's structure and enhancing its utility in various applications.

3-Nitroazobenzene exhibits notable biological activity, particularly in its potential mutagenic and carcinogenic properties. Studies have shown that compounds with similar structures can form reactive intermediates that bind to DNA, leading to mutations. The nitro group is particularly reactive and can generate nitroso derivatives, which are known to be highly mutagenic. Additionally, 3-Nitroazobenzene has been investigated for its interactions with enzymes involved in bioactivation pathways, contributing to its biological effects.

The synthesis of 3-Nitroazobenzene typically involves azo coupling reactions. One common method includes:

  • Diazotization: An aromatic amine (e.g., aniline) is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction: This diazonium salt is then reacted with a suitable aromatic compound (such as 3-nitrophenol) under alkaline conditions to yield 3-Nitroazobenzene.

This method allows for the production of 3-Nitroazobenzene with good yields and purity.

3-Nitroazobenzene finds applications in various fields:

  • Dyes and Pigments: It is used in the manufacture of dyes due to its vibrant color properties.
  • Analytical Chemistry: The compound serves as a reagent in analytical methods for detecting specific ions or compounds.
  • Biochemical Research: Its ability to undergo photoisomerization makes it useful in studies involving light-induced reactions and mechanisms.

Research on 3-Nitroazobenzene has focused on its interactions with biological systems. Studies indicate that it can induce enzyme activities related to detoxification processes. Specifically, enzymes such as cytochrome P450 have been shown to metabolize 3-Nitroazobenzene into reactive intermediates that may participate in DNA adduction processes. This highlights the importance of understanding its metabolic pathways for assessing its potential toxicity and environmental impact.

Several compounds share structural similarities with 3-Nitroazobenzene. Below is a comparison highlighting their uniqueness:

CompoundStructure FeaturesUnique Aspects
AzobenzeneLacks functional groupsNon-polar; less reactive than 3-Nitroazobenzene
4-Amino-4'-nitroazobenzeneContains an amino group at para positionMore reactive due to additional amino functionality
3-Amino-3'-nitroazobenzeneContains both amino and nitro groupsExhibits distinct reactivity due to dual functional groups
4-NitrobromobenzeneContains a bromine substituentDifferent reactivity pattern due to halogen presence

The uniqueness of 3-Nitroazobenzene lies in its specific arrangement of functional groups, which confers distinct chemical reactivity and biological activity compared to these similar compounds. Its meta-nitro positioning relative to the azo linkage enhances its potential for diverse chemical transformations while influencing its biological interactions significantly.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

227.069476538 g/mol

Monoisotopic Mass

227.069476538 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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